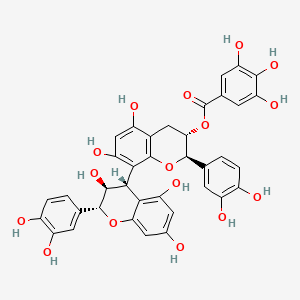

procyanidin B3 3'-O-gallate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Procyanidin B3 3'-O-gallate is a gallate ester obtained by formal condensation of the carboxy group of gallic acid with the (3'S)-hydroxy group of procyanidin B3. It has a role as a metabolite. It is a gallate ester, a proanthocyanidin, a polyphenol and a biflavonoid. It derives from a gallic acid and a procyanidin B3.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Procyanidin B3 3'-O-gallate is characterized by the following properties:

- Molecular Formula : C37H30O16

- Molecular Weight : 730.6 g/mol

- Classification : It belongs to the class of polyphenols and proanthocyanidins, showcasing significant antioxidant and anticancer properties .

Anticancer Applications

Numerous studies have highlighted the anticancer potential of this compound, particularly against prostate cancer and other malignancies.

Case Study: Inhibition of Prostate Cancer Cells

A study published in Carcinogenesis identified procyanidin B2-3,3′-di-O-gallate as a major active constituent that caused growth inhibition and apoptotic death in DU145 human prostate carcinoma cells. This compound exhibited dose-dependent effects, demonstrating significant cytotoxicity at concentrations ranging from 25 to 100 μM . The galloyl groups in procyanidins are believed to be primarily responsible for their anticancer effects.

Table 1: Anticancer Activity of this compound

Antioxidant Activity

This compound is noted for its antioxidant properties, which are critical in mitigating oxidative stress-related diseases.

Case Study: Nanoparticle Encapsulation

A recent study investigated the encapsulation of procyanidin B2-3'-O-gallate in chitosan-sodium alginate nanoparticles. The encapsulation efficiency was found to be 93.5%, with the nanoparticles exhibiting controlled release under gastrointestinal conditions. This method not only enhanced the stability of the compound but also improved its biological activity against oxidative stress-induced cytotoxicity in HepG2 cells .

Table 2: Antioxidant Properties of this compound

| Study Reference | Methodology | Findings |

|---|---|---|

| Zhang et al. | Nanoparticle encapsulation | Enhanced stability and biological activity |

| PMC | Oral diseases research | Significant reduction in pathogen viability |

Drug Delivery Systems

The innovative use of this compound in drug delivery systems is a promising area of research.

Case Study: Enhanced Bioavailability

Research has shown that procyanidins can improve the bioavailability of therapeutic agents due to their ability to form complexes with drugs. This property is particularly useful in targeting specific tissues or cells while minimizing side effects. The encapsulation of procyanidins into nanoparticles has been a focus area, as it allows for controlled release and targeted delivery .

Propiedades

Fórmula molecular |

C37H30O16 |

|---|---|

Peso molecular |

730.6 g/mol |

Nombre IUPAC |

[(2R,3S)-2-(3,4-dihydroxyphenyl)-8-[(2R,3S,4S)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate |

InChI |

InChI=1S/C37H30O16/c38-16-9-23(44)29-27(10-16)51-35(14-2-4-19(40)22(43)6-14)33(49)31(29)30-24(45)12-20(41)17-11-28(52-37(50)15-7-25(46)32(48)26(47)8-15)34(53-36(17)30)13-1-3-18(39)21(42)5-13/h1-10,12,28,31,33-35,38-49H,11H2/t28-,31-,33-,34+,35+/m0/s1 |

Clave InChI |

VLFKNLZNDSEVBZ-LBSACNJESA-N |

SMILES isomérico |

C1[C@@H]([C@H](OC2=C1C(=CC(=C2[C@H]3[C@@H]([C@H](OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)O)O)O)C6=CC(=C(C=C6)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O |

SMILES canónico |

C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)O)O)O)C6=CC(=C(C=C6)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.